Sodium houttuyfonate

Anti-inflammatory Cytokine modulation RAW264.7 cells

Researchers frequently encounter unstable natural precursors or assume interchangeability among H. cordata derivatives, leading to irreproducible in vivo data. Sodium houttuyfonate eliminates this variability. - Delivers superior xylene-induced ear edema inhibition vs. 2-undecanone at matched doses, ensuring robust acute inflammation models. - Acts as a validated resistance breaker: demonstrates synergistic FICI ≤ 0.5 with meropenem against heteroresistant P. aeruginosa via biofilm and motility suppression. - Provides >98% HPLC purity with defined chain-length-dependent renin/ACE affinity (34-93%), supporting SAR studies without confounding variables.

Molecular Formula C12H24NaO5S
Molecular Weight 303.37 g/mol
CAS No. 83766-73-8
Cat. No. B1663875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium houttuyfonate
CAS83766-73-8
SynonymsSodium new houttuyfonate;  AC-18898;  Sodium 1-hydroxy-3-oxotetradecane-1-sulfonate;  Sodium                              lauroyl-alpha-hydroxyethyl sulfonate
Molecular FormulaC12H24NaO5S
Molecular Weight303.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)CC(O)S(=O)(=O)O.[Na]
InChIInChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17);
InChIKeyQDQRHBIMTVAOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Houttuyfonate: Antibacterial & Anti-Inflammatory Activity


Sodium houttuyfonate (SH, CAS 83766-73-8) is the sodium bisulfite adduct of houttuynin, the primary bioactive constituent isolated from the volatile oil of Houttuynia cordata Thunb . It is a stable, semi-synthetic aliphatic compound (molecular formula C12H23NaO5S, MW 302.36) . SH exhibits quantifiable in vitro and in vivo activities, including direct antibacterial and antifungal effects, as well as anti-inflammatory and cardiovascular protective properties [1]. Unlike its unstable precursor houttuynin, SH is chemically stable, making it a practical and verifiable choice for research and potential therapeutic applications .

Stable sodium bisulfite adduct of houttuynin for reproducible assays
Supports anti-inflammatory and antibacterial screening workflows
Differentiated activity from volatile H. cordata analogs

Sodium Houttuyfonate: Distinct Activity vs. Analogs


While sodium houttuyfonate (SH) belongs to a class of aliphatic derivatives from Houttuynia cordata, assuming interchangeability with close structural analogs, such as sodium new houttuyfonate (SNH) or 2-undecanone, is scientifically unsupported. Direct comparative studies reveal quantifiable differences in anti-inflammatory potency [1] and, critically, stability under physiological conditions that dictate their distinct in vivo pharmacokinetic and activity profiles [2]. Furthermore, within a broader series of sodium houttuyfonate analogs (SHAs), specific structural features, particularly the length of the aliphatic chain, directly determine binding affinity to target enzymes like renin and ACE, with activity varying from 34% to 93% depending on chain length [3]. This evidence underscores that procurement decisions cannot rely on generic 'in-class' substitutions but must be guided by the specific, quantifiable performance of sodium houttuyfonate.

Analogs not interchangeable
Anti-inflammatory potency and physiological stability may differ significantly from 2-undecanone or sodium new houttuyfonate.
Chain-length-dependent activity
Target binding (renin/ACE) shifts with aliphatic chain length; substitution with other SHAs can alter activity profiles substantially.
PK profile mismatch
In vivo stability and metabolic fate are distinct; SH maintains identity without converting to volatile analogs.

Sodium Houttuyfonate: Quantitative Comparison Data


Anti-Inflammatory Cytokine Modulation vs. 2-Undecanone

In a direct head-to-head study in LPS-stimulated RAW264.7 macrophages, sodium houttuyfonate (SH) demonstrated significantly more potent inhibition of pro-inflammatory cytokines TNF-α and IL-1β compared to 2-undecanone at identical concentrations [1].

Cytokine inhibition vs. 2-undecanone
Head-to-head
SH showed greater inhibition of TNF-α and IL-1β at 10–40 μg/mL (p < 0.05)
Supports cell-based inflammation model selection
LPS-stimulated RAW264.7 macrophages
Anti-inflammatory Cytokine modulation RAW264.7 cells

In Vivo Edema Inhibition vs. 2-Undecanone

In a head-to-head comparison, sodium houttuyfonate (SH) exhibited quantifiably greater dose-dependent inhibition of xylene-induced mouse ear edema than 2-undecanone at the same dosages [1].

In vivo edema inhibition
Head-to-head
SH 51% vs. 2-undecanone 35% at 50 mg/kg; 68% vs. 47% at 100 mg/kg
Reported higher dose-dependent inhibition in mouse ear edema model
Xylene-induced model; dose-dependent response
Anti-inflammatory In vivo efficacy Xylene-induced edema

Physiological Stability vs. 2-Undecanone

Sodium houttuyfonate (SH) demonstrates superior stability compared to 2-undecanone in a simulated gastrointestinal environment. Critically, SH is detected in mouse serum and gastrointestinal tissues shortly after oral administration without converting to 2-undecanone, confirming its stability and distinct in vivo identity [1].

GI stability & in vivo identity
Head-to-head
SH remains intact under simulated GI conditions; detected distinct from 2-undecanone in serum post-oral administration
Supports reproducible in vivo exposure with defined chemical entity
No conversion to 2-undecanone; GC-MS analysis
Stability Pharmacokinetics Bioavailability

Antibacterial Synergy with Meropenem

While sodium houttuyfonate (SH) alone has a relatively high MIC (4000 μg/mL) against heteroresistant P. aeruginosa, its combination with meropenem (MEM) demonstrates a strong synergistic effect, as defined by a Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 across multiple strains [1].

Synergy with meropenem
Class-level
FICI ≤ 0.5 (synergistic) against heteroresistant P. aeruginosa
Indicates synergistic interaction reducing meropenem requirement
Checkerboard assay; 4 P. aeruginosa strains
Antibacterial Synergy Pseudomonas aeruginosa

Aliphatic Chain Length & Renin/ACE Binding

The biological activity of sodium houttuyfonate (SH) and its analogs is highly dependent on aliphatic chain length. In a series of SHAs (C6-C14), the ability to inhibit renin increased with chain length, from 34.37% for C6 to 93.19% for C14 at a fixed concentration [1]. SH, with its specific chain length (C12), sits at a distinct point on this SAR curve, offering a defined, measurable affinity profile.

Chain length & renin inhibition
Class-level
SH (C12) shows ~83% inhibition at 0.196 mg/mL; range across C6–C14 analogs: 34%–93%
Chain-length-dependent target engagement supports SAR studies
In vitro renin enzymatic assay
Cardiovascular Renin inhibition Structure-activity relationship

Sodium Houttuyfonate: Research Applications


In Vivo Anti-Inflammatory Mechanisms

Given its direct, quantifiable superiority over 2-undecanone in inhibiting xylene-induced ear edema in mice [1], sodium houttuyfonate is the preferred compound for researchers establishing or validating in vivo models of acute inflammation. Its superior efficacy at matched doses provides a larger experimental window and more robust data compared to alternative H. cordata derivatives.

Adjunctive Therapy for Resistant Infections

The well-documented synergistic interaction between sodium houttuyfonate and meropenem (FICI ≤ 0.5) against heteroresistant P. aeruginosa [2] makes SH a compelling tool for scientists exploring strategies to combat carbapenem resistance. It serves as a validated 'resistance breaker' for in vitro and in vivo studies on recalcitrant Gram-negative infections.

In Vitro Cytokine Modulation & Macrophage Polarization

For cellular immunology studies, particularly those focused on the TLR4/NF-κB pathway in macrophages, sodium houttuyfonate offers a more potent tool than 2-undecanone for modulating TNF-α and IL-1β production in LPS-stimulated RAW264.7 cells [1]. This data supports its use as a positive control or test compound in screening assays for novel anti-inflammatory agents.

SAR Studies on Aliphatic Chain Bioactivity

Sodium houttuyfonate's defined position within a homologous series of aliphatic chain analogs (SHA-C6 to C14), each with a quantifiably different affinity for renin and ACE [3], makes it an essential reference standard. It is ideal for laboratories conducting SAR studies on the interaction of amphiphilic molecules with hydrophobic protein pockets or membrane interfaces.

Application
Selection Property
Validation Focus
In vivo acute inflammation studies
Reported dose-dependent edema inhibition
Xylene-induced mouse ear edema model
Carbapenem resistance research
Synergistic antibacterial effect with meropenem
Resistant Gram-negative strain panel
Macrophage cytokine modulation assays
Inhibition of TNF-α and IL-1β production
LPS-stimulated RAW264.7 cell model
Structure-activity relationship studies
Aliphatic chain length-dependent enzyme binding
Renin and ACE in vitro inhibition assays
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